Anti-Aflatoxin Selectivity: 6‑NFBD Inhibits Aflatoxin B₁ by >95 % Without Impairing Fungal Growth, Unlike FBD
At 50 μg/mL in yeast extract sucrose (YES) medium, 6‑NFBD inhibited aflatoxin B₁ biosynthesis by >95 % but did not reduce Aspergillus flavus mycelial dry mass compared to the untreated control. In contrast, the unsubstituted parent compound 2‑(2‑furyl)benzimidazole (FBD) completely inhibited fungal growth at the same concentration, making its anti‑aflatoxin effect inseparable from its fungicidal action [1].
| Evidence Dimension | Fungal growth vs. aflatoxin B₁ inhibition selectivity at 50 μg/mL in YES medium |
|---|---|
| Target Compound Data | Fungal growth: unimpaired (mycelial dry mass 0.32 ± 0.14 g vs. control 0.37 ± 0.08 g). AFB₁ inhibition: 96.11 % |
| Comparator Or Baseline | FBD: complete inhibition of fungal growth at 50 μg/mL. AFB₁ inhibition: 98.84 % |
| Quantified Difference | Growth impairment: 6‑NFBD 11.55 % reduction vs. FBD 100 % inhibition. AFB₁ inhibition: 6‑NFBD 96.11 % vs. FBD 98.84 % (comparable). |
| Conditions | Aspergillus flavus cultured in yeast extract sucrose (YES) medium, 3‑day post‑inoculation compound addition, 48‑h incubation, HPLC quantification of AFB₁. |
Why This Matters
This selectivity profile makes 6‑NFBD the preferred compound for anti‑aflatoxin intervention in fermentation processes where fungal viability must be preserved, a scenario where FBD is unsuitable.
- [1] Dhanamjayulu, P., Boga, R. B., & Mehta, A. (2019). Toxicon, 170, 60–67 (Table 3). DOI: 10.1016/j.toxicon.2019.09.018. View Source
